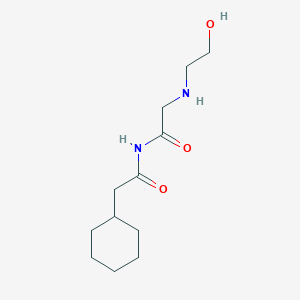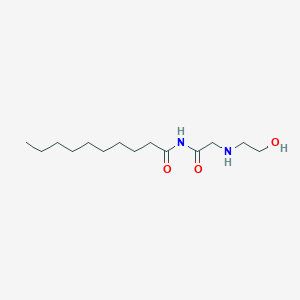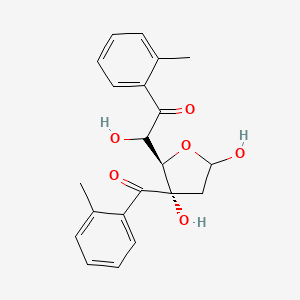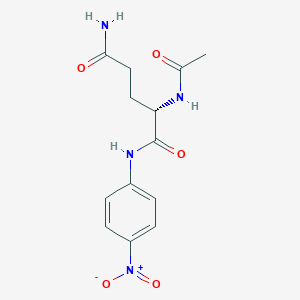
4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride
Übersicht
Beschreibung
4-Bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride (4-Br-DMBCIH) is a compound that has been studied in recent years for its potential applications in laboratory experiments and scientific research. 4-Br-DMBCIH is an organobromine compound, which is a type of organic compound that contains bromine atoms. It is a white, crystalline solid with a molecular weight of 441.3 g/mol and a melting point of 91-92°C. It is soluble in water, ethanol, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
The compound 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride is closely related to various derivatives and analogs that have been utilized in synthetic chemistry research for the development of novel chemical entities. Although the specific applications of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride were not directly found, research on related compounds provides insights into potential applications in synthetic and medicinal chemistry.
Regioselective Bromination and Sulfur-functionalised Derivatives : A study by Aitken et al. (2016) focused on the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products. One of the products, a brominated derivative, was further utilized to synthesize new sulfur-containing quinone derivatives, highlighting the role of brominated intermediates in synthesizing functionalized chemical entities for further application in chemical synthesis and potentially in drug discovery processes (Aitken et al., 2016).
Synthesis of Coordination Compounds : Research by Belkhir-Talbi et al. (2021) described the synthesis of coordination compounds using a ligand similar to 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride. These compounds were evaluated for their antimicrobial and antioxidant activities, suggesting the potential of brominated carboximidamide derivatives in developing bioactive coordination compounds with potential applications in medicinal chemistry and material science (Belkhir-Talbi et al., 2021).
Organic–Inorganic Hybrid Compounds : The work by Li et al. (2007) on the synthesis of organic–inorganic hybrid compounds featuring a bromo-functionalized phenylimido group linked to a hexamolybdate cluster provides a glimpse into the versatility of brominated organic compounds in materials science. Such studies underscore the importance of brominated intermediates like 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride in the synthesis of novel hybrid materials with unique properties (Li et al., 2007).
Eigenschaften
IUPAC Name |
4-bromo-N,N-dimethylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.ClH/c1-12(2)9(11)7-3-5-8(10)6-4-7;/h3-6,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQDHPRTYJMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-dimethylbenzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)

![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)
![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)

